N-Chloroacetyl-L-phenylalanine
Overview
Description
N-Chloroacetyl-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the phenylalanine molecule. This compound is used in various biochemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloroacetyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions for a few hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Chloroacetyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield L-phenylalanine and chloroacetic acid under acidic or basic conditions.
Acylation: It can act as an acylating agent in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of L-phenylalanine can be formed.
Hydrolysis Products: L-phenylalanine and chloroacetic acid.
Scientific Research Applications
N-Chloroacetyl-L-phenylalanine has several applications in scientific research:
Biochemistry: It is used as a substrate to identify and characterize L-amino acid acylases.
Pharmaceutical Research: The compound is used in the synthesis of peptide-based drugs and as a building block for more complex molecules.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N-Chloroacetyl-L-phenylalanine involves its interaction with enzymes and proteins. As a substrate for L-amino acid acylases, it undergoes enzymatic cleavage to release L-phenylalanine and chloroacetic acid . The chloroacetyl group can also modify proteins by acylating amino groups, affecting their function and activity.
Comparison with Similar Compounds
N-Chloroacetyl-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.
N-Chloroacetyl-DL-phenylalanine: A racemic mixture of both enantiomers.
Uniqueness: N-Chloroacetyl-L-phenylalanine is unique due to its specific interaction with L-amino acid acylases and its ability to act as a selective acylating agent. Its stereochemistry plays a crucial role in its biological activity, distinguishing it from its D- and DL- counterparts .
Properties
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGSOAURCZWCC-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721-65-3 | |
Record name | N-(2-Chloroacetyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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